4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-chloro-1-[(4-methylphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWILXXDWMPFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine typically involves the reaction of 4-chlorobenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-chlorobenzyl chloride+4-methylbenzylamineNaOH, reflux4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted functional groups replacing the chlorine atom.
Scientific Research Applications
4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Trends:
- Halogen Effects : Fluorine substitution (e.g., 4-fluorobenzyl) improves electronegativity and metabolic stability, while dichloro-substituted analogs (e.g., 3,4-dichlorobenzyl) enhance hydrophobic interactions in target binding .
- Lipophilicity : The 4-methylbenzyl group in the target compound balances lipophilicity and aromatic interactions, making it suitable for central nervous system (CNS) drug candidates .
Biological Activity
4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and applications in various fields.
4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine belongs to the pyrazole class of compounds, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-chlorobenzylamine with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The compound's structure can be represented as follows:
Antimicrobial Activity
Research has demonstrated that 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine exhibits significant antimicrobial properties. In vitro studies have shown it to be effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for this compound have been reported in the range of 0.22 to 0.25 μg/mL, indicating strong antibacterial activity compared to standard antibiotics .
Table 1: Antimicrobial Activity of 4-Chloro-1-(4-Methylbenzyl)-1H-Pyrazol-3-Amine
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| E. coli | 0.25 | 0.30 |
| Staphylococcus epidermidis | 0.20 | 0.22 |
The compound also shows efficacy in inhibiting biofilm formation, which is crucial for treating chronic infections .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this pyrazole derivative has been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with inhibition percentages comparable to established anti-inflammatory drugs like dexamethasone .
Table 2: Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine | 61–85 | 76–93 |
| Dexamethasone | 76 | 86 |
The mechanism by which 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine exerts its biological effects involves interaction with specific enzymes or receptors within the body. It is believed to modulate pathways associated with inflammation and microbial resistance by binding to cyclooxygenase enzymes (COX), thereby reducing the synthesis of inflammatory mediators .
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study evaluated various pyrazole derivatives, including the target compound, against a panel of pathogens, confirming its superior activity against resistant strains .
- Anti-inflammatory Properties : Research involving carrageenan-induced edema models demonstrated that the compound significantly reduced inflammation in vivo, suggesting potential as an analgesic agent .
- Synthetic Applications : The compound has also been utilized as a building block in synthesizing more complex organic molecules for drug discovery, showcasing its versatility in medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, condensation reactions between chlorobenzyl halides and pyrazole intermediates under basic conditions (e.g., sodium hydride or potassium carbonate) are common . Key variables include solvent choice (e.g., ethanol or DMSO), temperature (35–80°C), and catalyst selection (e.g., copper bromide for coupling reactions) . Purity can be enhanced via chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization. Yield optimization often requires iterative adjustments to stoichiometry and reaction time.
Q. How can the molecular structure of this compound be validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify substituent positions (e.g., chloro and methylbenzyl groups) and verify aromatic proton environments .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+ peaks) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and stereochemistry .
Q. What preliminary assays are recommended to assess its biological activity?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition assays : Target enzymes (e.g., kinases or oxidoreductases) using fluorogenic substrates .
- Cell viability tests : MTT assays on cancer or microbial cell lines to evaluate cytotoxicity or antimicrobial potential .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact its structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., replacing chlorine with fluorine or trifluoromethyl groups) and comparing their bioactivity. For instance:
- Chlorine : Enhances electrophilicity and binding to hydrophobic pockets .
- Fluorine : Improves metabolic stability and bioavailability via increased C-F bond strength .
- Methylbenzyl group : Modulates steric hindrance, affecting target selectivity .
Quantitative SAR (QSAR) models can predict activity trends using computational tools like molecular docking .
Q. How should researchers address contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values across assays)?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, solvent polarity) or off-target effects. Mitigation strategies include:
- Standardized protocols : Replicate assays in identical buffer systems (e.g., PBS at pH 7.4) .
- Orthogonal assays : Validate results using complementary methods (e.g., SPR and ITC for binding studies) .
- Control experiments : Test for compound stability under assay conditions (e.g., HPLC monitoring) .
Q. What advanced techniques characterize its interactions with biological targets?
- Methodological Answer :
- Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution .
- NMR spectroscopy : Track conformational changes in proteins upon ligand binding .
- Microscale thermophoresis (MST) : Measure binding constants in low-volume samples .
Q. How can its metabolic stability and pharmacokinetic properties be evaluated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
